molecular formula C14H13NO3 B3230862 Ethyl 2-oxo-3-(quinolin-4-yl)propanoate CAS No. 13119-77-2

Ethyl 2-oxo-3-(quinolin-4-yl)propanoate

Cat. No.: B3230862
CAS No.: 13119-77-2
M. Wt: 243.26 g/mol
InChI Key: LXXAVQCSCMLSAP-UHFFFAOYSA-N
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Description

Contextualization within Quinoline (B57606) Chemistry and β-Keto Ester Frameworks

The quinoline moiety, a fused heterocyclic system of benzene (B151609) and pyridine (B92270), is recognized as a "privileged structure" in medicinal chemistry. This is due to its prevalence in a wide array of natural products, particularly alkaloids like quinine, and its core role in numerous pharmacologically active synthetic compounds. nih.govmdpi.com Quinolines exhibit a broad spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. nih.govopenstax.org The nitrogen atom and the aromatic system allow for diverse interactions with biological targets.

Parallel to this, the β-keto ester framework is a cornerstone of synthetic organic chemistry. aklectures.com Molecules containing this functional group are highly valued for their synthetic versatility. nih.govwikipedia.org The presence of an acidic α-hydrogen, situated between two carbonyl groups, facilitates the formation of a stable enolate, which is a powerful nucleophile for creating new carbon-carbon bonds. aklectures.commasterorganicchemistry.com This reactivity is central to classic transformations such as the Claisen condensation and various alkylation reactions. nih.govresearchgate.net

Ethyl 2-oxo-3-(quinolin-4-yl)propanoate thus represents a hybrid structure, embedding the reactive potential of a β-keto ester onto a biologically significant quinoline scaffold. This combination suggests its utility in creating complex quinoline derivatives where the side chain can be readily elaborated.

Significance as a Versatile Synthetic Precursor and Chemical Building Block

The significance of this compound stems directly from the combined reactivities of its constituent parts. As a chemical building block, it offers several strategic advantages:

Multiple Reactive Centers: The molecule possesses a ketone, an ester, and an acidic α-carbon, providing a rich platform for subsequent chemical modifications. nih.gov The quinoline ring itself can also be functionalized.

C-C Bond Formation: The enolizable nature of the β-keto ester portion allows for facile alkylation and acylation reactions, enabling the construction of more complex carbon skeletons attached to the quinoline-4-position. nih.gov

Precursor to Heterocycles: β-Keto esters are well-known precursors for synthesizing various heterocyclic rings, such as pyrazoles and isoxazoles, through condensation reactions with reagents like hydrazine (B178648) or hydroxylamine. researchgate.net The application of this chemistry to this compound could yield novel, complex heterocyclic systems fused or attached to the quinoline core.

Decarboxylation Potential: Like other β-keto esters, the ethyl ester group can be removed through hydrolysis and subsequent decarboxylation to yield a ketone, specifically 1-(quinolin-4-yl)propan-2-one, further expanding its synthetic utility. nih.gov

This inherent versatility makes the compound a potentially valuable intermediate for generating libraries of novel quinoline derivatives for biological screening and materials science applications.

Historical Development and Evolution of Related Quinoline Synthetic Strategies

The synthesis of the quinoline ring system has been a subject of study for over a century, leading to the development of several classic named reactions that are still fundamental to heterocyclic chemistry. These methods typically involve the condensation and cyclization of aniline (B41778) derivatives.

One of the earliest methods is the Skraup synthesis (1880), which involves reacting aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org Other foundational methods quickly followed, each offering different substitution patterns on the final quinoline product. The Doebner-von Miller reaction is a variation of the Skraup synthesis, using α,β-unsaturated aldehydes or ketones. The Friedländer synthesis (1882) provides quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group. wikipedia.org The Combes quinoline synthesis (1888) utilizes the reaction of anilines with β-diketones. wikipedia.org

Methods specifically providing substitution at the 4-position, which are most relevant to the parent scaffold of this compound, include the Conrad-Limpach synthesis , which reacts anilines with β-ketoesters to form 4-hydroxyquinolines, and the Doebner reaction . acs.org The Doebner reaction is particularly notable as it involves the reaction of an aniline, an aldehyde, and pyruvic acid to directly form quinoline-4-carboxylic acids, which are direct precursors to other 4-substituted quinolines. wikipedia.orgacs.org

Interactive Table 1: Foundational Quinoline Synthesis Methods

Synthesis Name Year Reactants Product Type
Skraup Synthesis 1880 Aniline, Glycerol, H₂SO₄, Oxidizing Agent Unsubstituted/Substituted Quinolines
Friedländer Synthesis 1882 2-Aminoaryl Aldehyde/Ketone, Active Methylene Compound Substituted Quinolines
Doebner Reaction 1887 Aniline, Aldehyde, Pyruvic Acid Quinoline-4-carboxylic Acids
Combes Synthesis 1888 Aniline, β-Diketone 2,4-Disubstituted Quinolines
Conrad-Limpach Synthesis 1887 Aniline, β-Ketoester 4-Hydroxyquinolines

Current Research Landscape and Academic Focus on Structurally Related Compounds

While specific studies on this compound are sparse, the current research landscape shows significant interest in structurally similar molecules. There is a robust body of work on the synthesis and application of various quinoline derivatives functionalized at the 4-position.

For instance, extensive research has been conducted on the synthesis of quinoline-4-carboxylic acids and their esters, often prepared via the Doebner reaction or the Pfitzinger reaction. nih.govorganic-chemistry.org These compounds serve as crucial intermediates for creating biologically active molecules, including antitumor agents. organic-chemistry.org Recent advancements have focused on improving these classic reactions, for example, by using new catalysts or applying them to solid-phase synthesis to generate compound libraries. wikipedia.org

Furthermore, recent publications describe the synthesis of substituted ethyl 2-(quinolin-4-yl)propanoates , which are analogues of the title compound lacking the C2-oxo group. openstax.org These were prepared by reacting 4-chloroquinolines with diethyl sodiomethylmalonate, followed by a de-ethoxycarbonylation step. openstax.org Many of these synthesized propanoates demonstrated potent antimicrobial activity, particularly against Helicobacter pylori, highlighting the therapeutic potential of molecules with this type of side chain at the quinoline 4-position. openstax.org Research into other quinolinyl keto esters has also been explored, focusing on their reactivity and their use as precursors for building more complex heterocyclic systems with potential biological activities. researchgate.net

Scope and Objectives of Dedicated Research on this compound

Dedicated research on this compound would logically focus on bridging the gap in the literature by addressing its synthesis, reactivity, and potential applications. The primary objectives of such research would include:

Development of Efficient Synthetic Routes: A key objective would be to establish a reliable and high-yielding synthesis. Plausible strategies include:

A Doebner-type reaction using quinoline-4-carbaldehyde (B127539) and ethyl pyruvate. nih.govorganic-chemistry.org This three-component coupling approach is a convergent route to highly functionalized quinolines.

A crossed Claisen condensation between an ester of quinoline-4-acetic acid and diethyl oxalate, followed by selective decarboxylation. masterorganicchemistry.com This would build the β-keto ester functionality directly onto a pre-formed quinoline scaffold.

Exploration of Chemical Reactivity: A thorough investigation of the compound's reactivity would be essential. This would involve studying the selective alkylation and acylation at the α-carbon, its behavior in condensation reactions to form new heterocyclic systems, and its transformation into other useful synthons via hydrolysis and decarboxylation.

Synthesis of Novel Derivatives for Biological Evaluation: Leveraging the compound as a versatile building block, a primary goal would be to synthesize a library of novel quinoline derivatives. By modifying the β-keto ester side chain, new molecules could be designed and subsequently screened for various biological activities, drawing inspiration from the known antimicrobial and anticancer properties of other quinoline derivatives. nih.govopenstax.org

Interactive Table 2: Predicted Physicochemical Properties of this compound

Property Value Source
CAS Number 13119-77-2 ChemBK
Molecular Formula C₁₄H₁₃NO₃ ChemBK
Molar Mass 243.26 g/mol ChemBK
Melting Point 188-189 °C ChemBK
Boiling Point (Predicted) 409.4 ± 28.0 °C ChemBK
Density (Predicted) 1.218 ± 0.06 g/cm³ ChemBK

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-oxo-3-quinolin-4-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-2-18-14(17)13(16)9-10-7-8-15-12-6-4-3-5-11(10)12/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXAVQCSCMLSAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC1=CC=NC2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601298999
Record name Ethyl α-oxo-4-quinolinepropanoate
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Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13119-77-2
Record name Ethyl α-oxo-4-quinolinepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13119-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl α-oxo-4-quinolinepropanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 2 Oxo 3 Quinolin 4 Yl Propanoate and Analogous β Keto Quinoline Esters

Classical Quinoline (B57606) Synthesis Pathways Relevant to the 4-Substituted Moiety

The formation of the quinoline ring is a cornerstone of many synthetic approaches to 4-substituted quinolines. These classical methods provide access to quinoline-4-one or 4-hydroxyquinoline (B1666331) precursors, which are pivotal intermediates for further functionalization.

Conrad-Limpach-Knorr Synthesis Variants Utilizing β-Keto Esters

The Conrad-Limpach-Knorr synthesis is a powerful method for constructing quinoline rings from anilines and β-ketoesters. wikipedia.orgjptcp.com In the Conrad-Limpach variant, the reaction of an aniline (B41778) with a β-ketoester at lower temperatures (e.g., room temperature) kinetically favors the formation of a β-aminoacrylate intermediate. wikipedia.org This intermediate, upon heating in an inert solvent like mineral oil to high temperatures (around 250 °C), undergoes a thermal cyclization to yield a 4-hydroxyquinoline. wikipedia.org The use of an inert solvent has been shown to significantly improve yields, in some cases up to 95%. wikipedia.org

The mechanism commences with the nucleophilic attack of the aniline on the keto group of the β-ketoester, leading to a Schiff base. wikipedia.org This is followed by an electrocyclic ring closure at high temperature to form the quinoline ring. wikipedia.org The final product is a 4-hydroxyquinoline, which exists in tautomeric equilibrium with the 4-quinolone form. wikipedia.orgwikipedia.org

ReactantsConditionsProductYieldReference
Aniline, β-Ketoester1) Room Temp; 2) ~250 °C, inert solvent4-HydroxyquinolineUp to 95% wikipedia.org

This table summarizes the general conditions for the Conrad-Limpach synthesis.

Gould-Jacobs Reaction Applied to Quinoline-4-one Precursors

The Gould-Jacobs reaction provides a versatile route to 4-hydroxyquinolines, which can be further modified to introduce the desired side chain. wikipedia.orgmdpi.com This multi-step process begins with the condensation of an aniline with a malonic acid derivative, such as diethyl 2-(ethoxymethylene)malonate. wikipedia.orgmdpi.com This initial step yields an anilidomethylenemalonate ester. wikipedia.org Subsequent thermal cyclization, often carried out in a high-boiling solvent like diphenyl ether, leads to the formation of an ethyl 4-hydroxyquinoline-3-carboxylate. mdpi.commdpi.com This intermediate is crucial as it already contains an ester functionality on the quinoline ring.

The mechanism involves a nucleophilic substitution of the ethoxy group of the malonate derivative by the aniline, followed by a thermally induced 6-electron cyclization. wikipedia.org The resulting ethyl 4-hydroxyquinoline-3-carboxylate can then undergo saponification to the corresponding carboxylic acid, followed by decarboxylation to yield a 4-hydroxyquinoline. wikipedia.org The use of microwave irradiation has been shown to accelerate the reaction and improve yields. ablelab.euresearchgate.net

ReactantsConditionsProductYieldReference
Aniline, Diethyl 2-(ethoxymethylene)malonateHeat (e.g., in diphenyl ether) or MicrowaveEthyl 4-hydroxyquinoline-3-carboxylateHigh wikipedia.orgmdpi.com
Substituted Anilines, Diethyl 2-(ethoxymethylene)malonateThermally induced intramolecular cyclisation in diphenyl etherSubstituted quinolonesHigh mdpi.com

This table illustrates the typical reactants and conditions for the Gould-Jacobs reaction leading to key quinoline intermediates.

Camps Reaction and Related Cyclocondensations

The Camps reaction is another classical method for synthesizing hydroxyquinolines. wikipedia.org It involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base, such as hydroxide (B78521) ion. wikipedia.org Depending on the structure of the starting material and the reaction conditions, a mixture of isomeric hydroxyquinolines can be formed. wikipedia.org This reaction proceeds via an intramolecular condensation to form the heterocyclic ring. researchgate.net The starting o-acylaminoacetophenones can be prepared through various methods, including the acylation of o-aminoacetophenones.

The reaction can lead to the formation of both 2-hydroxy- and 4-hydroxyquinolines, which exist predominantly as their keto tautomers (quinolones). wikipedia.org The regioselectivity of the cyclization is a key consideration in this synthesis.

Direct Carbon-Carbon Bond Formation Strategies

An alternative approach to the synthesis of ethyl 2-oxo-3-(quinolin-4-yl)propanoate involves the formation of the carbon-carbon bond between a pre-formed quinoline ring and the three-carbon side chain. This can be achieved through various condensation and cross-coupling reactions. A notable example involves the reaction of a 4-chloroquinoline (B167314) with diethyl sodiomethylmalonate. mdpi.com The 4-chloroquinoline precursors are typically synthesized from the corresponding 4-hydroxyquinolines (obtained, for example, via the Gould-Jacobs reaction) by treatment with phosphorus oxychloride. mdpi.comshu.ac.uk The subsequent nucleophilic substitution reaction with the malonate anion, followed by heating in DMF, directly introduces the desired carbon framework at the 4-position. mdpi.com

Knoevenagel Condensation and Modified Protocols

The Knoevenagel condensation is a well-established method for carbon-carbon bond formation, typically involving the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.org In the context of synthesizing quinoline derivatives, a Knoevenagel condensation can be envisioned between a quinoline-4-carbaldehyde (B127539) and a β-keto ester or a malonic ester derivative. While not a direct route to the target molecule in one step, this reaction can furnish important precursors. For instance, a Knoevenagel condensation/aza-Wittig reaction cascade has been used to synthesize 3-substituted quinolines from o-azidobenzaldehydes and β-ketosulfonamides. nih.gov

Claisen Condensation and Cross-Coupling Reactions in Related Systems

The Claisen condensation is a fundamental reaction for the formation of β-keto esters through the reaction of two ester molecules in the presence of a strong base. masterorganicchemistry.comlibretexts.org A mixed Claisen condensation could potentially be employed by reacting an ethyl quinoline-4-carboxylate (B1235159) with ethyl acetate (B1210297) to form the desired β-keto ester side chain. Alternatively, the reaction of a 4-methylquinoline (B147181) with diethyl carbonate in the presence of a strong base could also lead to the formation of the propanoate side chain at the 4-position. The reaction requires at least one of the reacting esters to be enolizable. masterorganicchemistry.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have emerged as powerful tools for the synthesis of substituted quinolines. nih.govacs.org These reactions typically involve the coupling of a haloquinoline with a suitable organoboron reagent in the presence of a palladium catalyst. acs.org While often used to introduce aryl or alkyl groups, these methods could be adapted to introduce a three-carbon side chain that can be subsequently oxidized to the desired β-keto ester. For example, a Heck or Sonogashira coupling could introduce a propenyl or propynyl (B12738560) group, respectively, at the 4-position, which could then be converted to the target structure. Palladium-catalyzed carbonylation reactions of 2-iodoanilines with terminal acetylenes also provide a route to the quinolin-4-one core. mdpi.com

Starting MaterialsReagentsProductReference
4,7-dichloroquinoline, Diethyl methylmalonateSodium hydride, DMFEthyl 2-(7-chloroquinolin-4-yl)propanoate mdpi.com
o-Azidobenzaldehyde, β-KetosulfonamidePPh₃, Diethylamine3-Sulfonyl-substituted quinoline nih.gov

This table provides examples of direct C-C bond formation strategies to access quinoline derivatives related to the target compound.

C-Acylation Approaches Involving Anions of β-Keto Esters

A significant strategy for the synthesis of ethyl 2-(quinolin-4-yl)propanoates involves the nucleophilic substitution of a leaving group on the quinoline ring by the anion of a malonic ester. This approach, while technically a C-alkylation, is a key method for creating the propanoate side chain attached to the quinoline core.

A common pathway begins with the synthesis of 4-hydroxyquinolines, often via the Gould-Jacobs reaction, which involves the condensation of an aniline with diethyl 2-(ethoxymethylene)malonate, followed by a thermally induced intramolecular cyclization. mdpi.comnih.gov The resulting 4-hydroxyquinolines are then converted to more reactive 4-chloroquinolines using a chlorinating agent like phosphorus oxychloride. mdpi.comresearchgate.net

The crucial step involves the reaction of the 4-chloroquinoline with a sodiomethylmalonate, typically diethyl sodiomethylmalonate, generated by treating diethyl methylmalonate with a strong base such as sodium hydride in a solvent like dimethylformamide (DMF). mdpi.com The malonate anion acts as a nucleophile, displacing the chloride at the C4 position of the quinoline ring. This substitution reaction forms a diethyl 2-methyl-2-(quinolin-4-yl)malonate intermediate. The final target compound, a substituted ethyl 2-(quinolin-4-yl)propanoate, is obtained through a de-ethoxycarbonylation step, often facilitated by the Krapcho reaction conditions (heating in a polar aprotic solvent with salt). researchgate.net This is the first reported instance of using this type of nucleophilic substitution on substituted 4-chloroquinolines to produce these specific propanoate esters. researchgate.net

Modern Catalytic Approaches in Quinoline and Propanoate Synthesis

The synthesis of quinolines and their derivatives has been significantly advanced by modern catalytic methods. These approaches offer improvements in efficiency, selectivity, and functional group tolerance compared to classical named reactions like the Skraup or Friedländer syntheses. nih.govijpsjournal.com

Organocatalysis for Asymmetric and Selective Transformations

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has emerged as a powerful tool for the asymmetric synthesis of complex molecules, including quinoline derivatives. nih.gov These catalysts are often inexpensive, less toxic, and more stable towards moisture and oxygen than traditional metal-based catalysts. nih.gov

One prominent strategy involves activating substrates through the formation of intermediate iminium ions or enamines. mdpi.com For instance, chiral secondary amines, such as proline derivatives, can catalyze the enantioselective synthesis of polycyclic cyclopenta[b]quinoline derivatives. acs.orgacs.org In a one-pot, three-component reaction, an aldehyde, an aniline, and a nitroalkene can be combined in the presence of a chiral organocatalyst to yield complex quinoline structures with high diastereo- and enantioselectivity. acs.orgacs.org The process allows for the creation of multiple stereogenic centers in a single operation, showcasing the efficiency of organocatalytic cascade reactions. acs.org

Other organocatalytic systems, such as those based on quinine-derived squaramides, have been employed for the asymmetric synthesis of related nitrogen-containing heterocycles like dihydroisoquinolinones, demonstrating the versatility of hydrogen-bonding organocatalysis in constructing chiral scaffolds. nih.gov

Transition Metal-Catalyzed (e.g., Palladium, Iridium, Nickel) Functionalizations and Annulations

Transition metal catalysis provides highly efficient and regioselective methods for the functionalization of pre-formed quinoline scaffolds and for the construction of the quinoline ring itself. acs.orgacs.org Direct C-H functionalization, in particular, represents an atom- and step-economical strategy for introducing substituents onto the quinoline core. acs.orgnih.gov

Palladium (Pd): Palladium catalysts are widely used for C-H activation, enabling the direct arylation, alkylation, and alkenylation of quinolines. nih.gov For example, Pd-catalyzed C-2 arylation of quinolines can be achieved with unactivated arenes through a double C-H activation mechanism. nih.gov Oxidative cyclization of anilines with allyl alcohols using a palladium acetate catalyst is another route to quinoline derivatives that proceeds without the need for external acids or bases. rsc.org

Iridium (Ir): Iridium catalysts are also effective for the C-H functionalization of quinolines, often showing different regioselectivity compared to palladium. nih.gov

Nickel (Ni): Nickel catalysis has been utilized for annulation reactions to construct the quinoline skeleton. For instance, nickel-catalyzed reactions can be employed in the synthesis of polysubstituted quinolines. rsc.org Heterogeneous catalysts based on non-noble metals like a CuNiFeO composite have been developed for the synthesis of quinolines from 2-aminobenzyl alcohol and various ketones, demonstrating an efficient and reusable catalytic system. researchgate.net

Below is a table summarizing representative transition metal-catalyzed reactions for quinoline synthesis and functionalization.

Catalyst SystemReaction TypeSubstratesProduct TypeReference
Palladium AcetateOxidative CyclizationAniline, Aryl Allyl AlcoholSubstituted Quinoline rsc.org
[RhCl(CO)₂]₂C2-ArylationQuinoline, Unactivated Arene2-Arylquinoline nih.gov
CuNiFeO CompositeDehydrocyclization2-Aminobenzyl Alcohol, KetoneSubstituted Quinoline researchgate.net
Iron (III) ChlorideDecarboxylative AlkylationQuinoline, Carboxylic Acid4-Alkylquinoline mdpi.com

Heterogeneous Catalysis and Supported Catalysts in Quinoline Derivative Synthesis

Heterogeneous catalysis offers significant advantages for industrial applications, including simplified product purification and catalyst recycling. rsc.org In quinoline synthesis, solid acid catalysts like zeolites, montmorillonite (B579905) K-10, and sulfated zirconia have proven effective. nih.gov

Zeolite-based catalysts, in particular, have been studied for the gas-phase synthesis of quinolines from aniline and C1-C4 alcohols. rsc.orgrsc.org The catalytic activity is often correlated with the catalyst's acidic properties, specifically the presence of Lewis acid sites. rsc.orgrsc.org A ZnCl₂/Ni-USY-acid catalyst, for example, demonstrated good performance in converting aniline and various alcohols into quinolines, although the reaction with smaller alcohols like methanol (B129727) and ethanol (B145695) predominantly yielded N-alkylanilines. rsc.org These gas-phase routes using heterogeneous catalysts can overcome many drawbacks of traditional liquid-phase methods, such as the use of corrosive homogeneous catalysts and difficult work-up procedures. rsc.org

Atom-Economical and Sustainable Synthetic Route Design

The principles of green chemistry, particularly atom economy, are increasingly influencing the design of synthetic routes for quinolines. ijpsjournal.com An atom-economical reaction is one where a high proportion of the atoms from the starting materials are incorporated into the final product, minimizing waste. acs.org

A notable example is a one-pot procedure for preparing substituted quinolines directly from o-nitrotoluenes and olefins (like acrylic esters) using a cesium catalyst. rsc.org This method avoids transition metals and proceeds under mild conditions, offering a highly efficient and atom-economical pathway to functionalized quinolines. rsc.org Similarly, amidation reactions using isopropenyl esters and heterogeneous acid catalysts represent another atom-economical approach, where the only byproduct is acetone, which can be easily removed. acs.orgnih.gov Such strategies, which maximize the incorporation of reactant atoms into the desired product, are crucial for developing more sustainable industrial processes. rsc.org

Solvent-Free and Environmentally Benign Reaction Conditions

Reducing or eliminating the use of volatile and often toxic organic solvents is a key objective in green chemistry. jocpr.com Several methods for quinoline synthesis have been developed that operate under solvent-free conditions.

One such approach involves the reaction of 2-aminoacetophenone (B1585202) or 2-aminobenzophenone (B122507) with various ketones in the presence of caesium iodide under thermal, solvent-free conditions. researchgate.net This method provides good yields, involves a simple work-up, and has short reaction times. researchgate.net Microwave-assisted synthesis is another energy-efficient technique that often allows for solvent-free reactions, leading to rapid reaction rates and high yields in the synthesis of quinoline derivatives. researchgate.net The development of these environmentally benign protocols, which may also be catalyst-free, represents a significant improvement over classical methods that rely on harsh reagents and solvents. rsc.orgjocpr.com

Microwave-Assisted and Sonochemical Enhancements for Reaction Efficiency

The synthesis of quinoline derivatives, including β-keto esters like this compound, has traditionally been associated with harsh reaction conditions, such as high temperatures and long reaction times. nih.gov To address these limitations and improve reaction efficiency, microwave irradiation and ultrasound have emerged as powerful tools in synthetic organic chemistry. nih.govijpsjournal.comzenodo.org These alternative energy sources can dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles. nih.gov

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis utilizes the ability of polar molecules to absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. This technique has been successfully applied to the Friedländer synthesis, a cornerstone method for preparing quinolines. nih.gov In a notable modification of the Friedländer methodology, the reaction of a 2-aminophenyl ketone with various ketones can be achieved in as little as five minutes in excellent yield when irradiated with microwaves at 160 °C. nih.govresearchgate.netbath.ac.uk This stands in stark contrast to conventional heating methods, which may require several days and often result in poor yields. nih.govresearchgate.net

The use of neat acetic acid as both a solvent and a catalyst under microwave irradiation has proven particularly effective, offering a greener alternative to the strong acids or high temperatures previously required. nih.govresearchgate.net Research has shown that microwave irradiation can be significantly more efficient than conventional heating for producing certain quinolines, in some cases doubling the yield of the desired product. nih.gov This enhanced efficiency is attributed to the rapid and localized heating effect of microwaves, which can minimize the formation of byproducts. nih.gov

Interactive Table: Comparison of Conventional and Microwave-Assisted Quinoline Synthesis

ParameterConventional HeatingMicrowave-Assisted
Reaction Time Several days~5 minutes
Yield Very poorExcellent
Temperature High160 °C
Catalyst/Solvent Strong acids (e.g., H₂SO₄)Neat acetic acid
Efficiency Lower11-19% more efficient

This table provides a generalized comparison based on findings from studies on Friedländer synthesis. nih.govnih.govresearchgate.net

Sonochemical Enhancements:

Ultrasound-assisted synthesis, or sonochemistry, utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extremely high temperatures and pressures. This energy input can enhance mass transfer and accelerate reaction rates.

While specific studies on the sonochemical synthesis of this compound are not prevalent, the application of ultrasound has been demonstrated in the synthesis of related β-enamino esters and other quinoline derivatives. organic-chemistry.orgnih.gov For instance, β-keto esters can efficiently react with amines under solvent-free conditions using ultrasound, leading to high yields of β-enamino esters in a matter of minutes. organic-chemistry.org This method is not only rapid but also avoids the use of hazardous aromatic solvents often required in traditional methods. organic-chemistry.org

The synthesis of piperidinyl-quinoline acylhydrazones has also been successfully achieved using ultrasound, providing the target compounds in excellent yields within 4-6 minutes. mdpi.com These examples highlight the potential of sonochemistry to enhance the efficiency of reactions involved in the synthesis of complex quinoline derivatives.

Assessment of Green Chemistry Metrics in Synthetic Pathway Development

The principles of green chemistry are increasingly being integrated into the development of synthetic pathways for quinoline derivatives to minimize environmental impact and enhance sustainability. nih.govacs.org This involves a critical assessment of various metrics, such as atom economy, E-factor (Environmental factor), and the use of greener solvents and catalysts. acs.org

The development of synthetic methods that utilize more efficient energy sources, like microwave irradiation and ultrasound, is a key aspect of green chemistry. acs.org These techniques often lead to shorter reaction times, reduced energy consumption, and can enable the use of more environmentally benign solvents, such as water, ethanol, or even solvent-free conditions. organic-chemistry.orgresearchgate.net

Atom Economy and E-Factor:

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The Friedländer and related multicomponent reactions are often highlighted for their potential to improve atom economy in quinoline synthesis. acs.org By combining multiple starting materials in a single step, these reactions can reduce the number of synthetic steps and the amount of waste generated.

The E-factor, which is the ratio of the mass of waste to the mass of the product, is another crucial metric. Traditional methods for quinoline synthesis often have high E-factors due to the use of stoichiometric reagents and large volumes of solvents. nih.gov Green chemistry approaches aim to minimize this by using catalytic amounts of reagents and reducing solvent usage. For example, the use of p-toluenesulfonic acid, cerium nitrate, or even catalyst-free techniques has been shown to be effective in the greener synthesis of quinoline analogs. researchgate.net

Greener Solvents and Catalysts:

The choice of solvent is a major contributor to the environmental impact of a synthetic process. The shift towards greener solvents like ethanol and water is a significant step in making quinoline synthesis more sustainable. researchgate.net Formic acid has also been explored as an environmentally friendly catalyst for the synthesis of quinolines, offering advantages such as milder reaction conditions and reduced waste. ijpsjournal.com

The development of microwave-assisted and ultrasound-promoted reactions often facilitates the use of these greener solvents or even solvent-free conditions, further improving the green credentials of the synthetic pathway. nih.govresearchgate.netorganic-chemistry.org

Interactive Table: Green Chemistry Metrics in Quinoline Synthesis

MetricTraditional MethodsGreen Chemistry Approaches
Energy Source Conventional heatingMicrowave, Ultrasound
Solvents Hazardous organic solventsWater, Ethanol, Solvent-free
Catalysts Stoichiometric strong acidsCatalytic amounts, Greener acids (e.g., formic acid)
Atom Economy Often lowerHigher (e.g., in multicomponent reactions)
E-Factor HighLower
Reaction Time LongShort

This table presents a general overview of the shift towards greener methodologies in quinoline synthesis. nih.govijpsjournal.comacs.orgresearchgate.net

By focusing on these green chemistry metrics, researchers are actively developing more efficient, economical, and environmentally responsible methods for the synthesis of this compound and its analogs.

Chemical Reactivity and Transformation Pathways of Ethyl 2 Oxo 3 Quinolin 4 Yl Propanoate

Reactivity of the β-Keto Ester Moiety

The β-keto ester group is a key functional component of Ethyl 2-oxo-3-(quinolin-4-yl)propanoate, governing a significant portion of its chemical personality. This moiety is characterized by an ester group positioned beta to a ketone, with an intervening methylene (B1212753) group. The two carbonyl groups mutually activate the α-carbon, making the attached protons acidic and a focal point for various reactions.

Nucleophilic Addition to the Carbonyl Groups (e.g., Krapcho reaction)

The carbonyl groups within the β-keto ester functionality are susceptible to nucleophilic attack. A noteworthy transformation in this context is the Krapcho reaction, which typically involves the decarboxylation of β-keto esters using salt, often in a polar aprotic solvent like DMSO with water. nih.gov While the Krapcho reaction is a de-alkoxycarbonylation, its principles are relevant to the reactivity of the ester group. In the synthesis of substituted ethyl 2-(quinolin-4-yl)propanoates, a related process is observed where a malonic ester derivative attached to a quinoline (B57606) ring undergoes de-ethoxycarbonylation to yield the final product. researchgate.net This reaction proceeds through a nucleophilic attack by a halide ion (like Cl⁻) on the ethyl group of the ester, leading to the formation of an ethyl halide and a carboxylate salt intermediate, which then decarboxylates. researchgate.net

Recent studies have also explored a consecutive Krapcho-type decarboxylation/aldol (B89426) reaction for β-oxo-α,α-difluoropropanoates, where a metal salt triggers the decarboxylation to generate an enolate in situ, which then reacts with an aldehyde. nih.gov This highlights the potential of the β-keto ester in this compound to generate a reactive enolate intermediate upon decarboxylation, which could then participate in carbon-carbon bond-forming reactions.

Table 1: Krapcho Reaction Conditions for Related Esters

Reactant Reagents Solvent Outcome Reference
Diethyl sodiomethylmalonate derivative of 4-chloroquinoline (B167314) Heat DMF De-ethoxycarbonylation to form Ethyl 2-(quinolin-4-yl)propanoate researchgate.net
Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate NaCl, H₂O DMSO Low yield of aldol product via decarboxylation nih.gov

Enolization and Reactions at the α-Carbon Center

The hydrogen atoms on the carbon situated between the two carbonyl groups (the α-carbon) of this compound are acidic and can be removed by a base to form a resonance-stabilized enolate anion. youtube.com This enolate is a potent nucleophile and can undergo reactions at the α-carbon. The process of forming an enol or enolate is known as enolization. libretexts.org

The resulting enolate can participate in several key synthetic transformations:

Alkylation: Reaction with alkyl halides allows for the introduction of alkyl groups at the α-carbon. Given that enolates are strong bases, primary halides that are efficient in Sₙ2 reactions are the preferred substrates to avoid elimination side reactions. libretexts.org

Aldol Reactions: The enolate can act as a nucleophile, attacking carbonyl compounds (aldehydes or ketones) in an aldol addition or condensation reaction. This forms a β-hydroxy keto ester or an α,β-unsaturated keto ester, respectively, enabling the formation of new carbon-carbon bonds. libretexts.org

The propensity for enolization is evident in related structures. For instance, the tautomeric compound (Z)-Ethyl 2-oxo-3-(1,2-dihydroquinolin-2-yl-idene)propanoate, synthesized from 2-lithiomethylquinoline and diethyl oxalate, exists in the enaminone form, which is stabilized by an intramolecular N-H⋯O hydrogen bond. nih.gov This demonstrates the stability of the conjugated system formed upon tautomerization, a principle that also applies to the enol form of this compound.

Ester Hydrolysis and Transesterification Reactions

The ethyl ester group of the molecule can undergo hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid, 2-oxo-3-(quinolin-4-yl)propanoic acid. This reaction is a fundamental transformation of esters.

Similarly, transesterification can occur, wherein the ethyl group of the ester is exchanged for a different alkyl or aryl group by reacting the compound with an alcohol in the presence of an acid or base catalyst. For example, during the synthesis of related quinolines, the presence of ethanol (B145695), formed from partial hydrolysis of a starting material, can lead to the formation of 4-ethoxyquinolines via nucleophilic substitution, illustrating the reactive nature of alcohols under these conditions. mdpi.com

Transformations Involving the Quinoline Nitrogen and Ring System

The quinoline heterocycle provides additional sites for chemical modification, distinct from the β-keto ester moiety. The nitrogen atom and the aromatic rings of the quinoline system can undergo their own unique sets of reactions.

N-Alkylation and N-Acylation Reactions

The nitrogen atom in the quinoline ring is a potential nucleophile, although its reactivity is influenced by its inclusion in an aromatic system. While direct N-alkylation or N-acylation of the quinoline nitrogen in this compound is not extensively documented, related structures provide insight into this potential reactivity. For example, 2-quinolinone, an ambident nucleophile, can undergo chemoselective N-alkylation. It reacts with activated olefins like methyl acrylate (B77674) in a Michael addition reaction to yield N-substituted propanoic acid derivatives. nih.gov This reaction demonstrates that under appropriate conditions, the quinoline nitrogen can be alkylated. The success and regioselectivity of such reactions depend on factors like the electrophile, solvent, and base used. nih.gov

Electrophilic and Nucleophilic Substitution Patterns on the Quinoline Ring

The quinoline ring system can participate in both electrophilic and nucleophilic substitution reactions. The synthesis of this compound itself provides a key example of nucleophilic aromatic substitution. It is commonly prepared from a 4-chloroquinoline derivative, which reacts with a nucleophile like diethyl sodiomethylmalonate. researchgate.net The chlorine atom at the C4 position is displaced by the malonate anion, a reaction that is well-documented for haloquinolines. researchgate.netmdpi.com This indicates that the C4 position of the quinoline ring in the parent structure is activated towards nucleophilic attack, especially if a good leaving group is present.

Electrophilic aromatic substitution on the quinoline ring generally occurs on the benzene (B151609) ring portion (positions 5 and 8) under acidic conditions. The pyridine (B92270) ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom.

Table 2: Summary of Reactivity

Moiety Reaction Type Description Potential Products
β-Keto Ester Nucleophilic Addition Attack on carbonyls, as in the Krapcho reaction mechanism. Decarboxylated products, Aldol adducts
α-Carbon Enolate Reactions Alkylation or Aldol reactions via a stabilized enolate intermediate. α-Substituted keto esters, β-Hydroxy adducts
Ester Group Hydrolysis/Transesterification Cleavage or exchange of the ethyl group. Carboxylic acids, Different esters
Quinoline Nitrogen N-Alkylation/N-Acylation Nucleophilic attack by the nitrogen on an electrophile. N-Alkyl/N-Acyl quinolinium salts or derivatives
Quinoline Ring Nucleophilic Substitution Displacement of a leaving group at the C4 position. 4-Substituted quinolines

Reduction and Oxidation Potentials of the Heterocycle

Specific experimental data on the reduction and oxidation potentials of the quinoline moiety within this compound are not extensively documented in publicly available literature. However, the electrochemical behavior of the quinoline ring system is well-established in a general context. The reactivity of the quinoline nucleus in this particular molecule is influenced by the electron-withdrawing nature of the 2-oxo-3-ethoxycarbonylpropanoyl substituent at the C4 position.

General Reactivity of the Quinoline Nucleus:

TransformationReagents/ConditionsExpected Product Type
Reduction Catalytic Hydrogenation (e.g., H₂, Pd/C), Metal Hydrides (e.g., NaBH₄, LiAlH₄), Dissolving Metal Reduction (e.g., Na/EtOH)Dihydroquinolines, Tetrahydroquinolines
Oxidation Peroxy acids (e.g., m-CPBA)Quinoline-N-oxides

This table represents the expected reactivity based on general quinoline chemistry, not specific documented reactions for this compound.

The presence of the C4 substituent is expected to modulate the electron density of the heterocyclic ring, thereby influencing its susceptibility to electrophilic and nucleophilic attack, as well as its redox potentials compared to unsubstituted quinoline. Quantitative electrochemical studies, such as cyclic voltammetry, would be required to determine the precise reduction and oxidation potentials for this specific molecule.

Cyclization and Annulation Reactions

The bifunctional nature of this compound, containing both a nucleophilic heterocyclic nitrogen (after potential tautomerization or under basic conditions) and an electrophilic keto-ester side chain, makes it a candidate for various cyclization and annulation reactions to construct more complex fused heterocyclic systems. researchgate.net

While specific examples of intramolecular cyclization of this compound are not reported in the reviewed literature, the potential for such reactions exists. For instance, an intramolecular aza-Michael addition could theoretically lead to the formation of a new ring system. Asymmetric synthesis of 2-aryl-2,3-dihydro-4-quinolones has been achieved through the intramolecular cyclization of related ester-functionalized unsaturated ketones, highlighting the feasibility of such cyclization strategies within the broader class of quinoline derivatives. nih.gov The specific conditions required to effect such a transformation for the title compound would need to be determined experimentally.

The reaction of the active methylene group and the ketone within the propanoate side chain of this compound could allow for intermolecular annulation reactions with various polyfunctional reagents. For example, reactions with reagents containing two electrophilic sites could lead to the formation of new heterocyclic rings fused to or substituted on the quinoline core.

A related reaction is the Ruthenium(II)-catalyzed intermolecular oxidative annulation of ethyl 3-oxo-3-phenylpropanoates with alkynes, which yields polysubstituted furans. rsc.org Although this specific reaction has not been documented for this compound, it suggests a potential pathway for the construction of furan (B31954) rings from the keto-ester side chain of the title compound when reacted with suitable alkynes under oxidative conditions.

Derivatization and Functional Group Interconversions of the Propanoate Side Chain

The propanoate side chain of this compound offers a rich platform for derivatization through various functional group interconversions. While direct studies on this specific molecule are limited, the reactivity of a similar scaffold, N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives, provides insight into the potential transformations. nih.gov These reactions demonstrate the versatility of the propanoate moiety for creating a diverse range of derivatives.

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups. The active methylene group and the ketone also represent key sites for chemical modification.

Potential Derivatization Reactions of the Propanoate Side Chain:

Reaction TypeReagent(s)Product Functional Group
Ester HydrolysisAqueous base (e.g., NaOH) followed by acidificationCarboxylic Acid
Amide FormationCarboxylic acid activated with DCC, followed by an amineAmide
Hydrazide FormationHydrazine (B178648) hydrateHydrazide
Oxadiazole FormationHydrazide and triethyl orthoformate1,3,4-Oxadiazole
Thiosemicarbazide FormationHydrazide and an isothiocyanateThiosemicarbazide

This table is based on derivatizations performed on a related N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid scaffold and represents potential, not documented, reactions for this compound. nih.gov

These derivatizations allow for the introduction of new functionalities and the construction of more complex molecules, which could be valuable for various applications, including the development of novel bioactive compounds.

Applications of Ethyl 2 Oxo 3 Quinolin 4 Yl Propanoate As a Synthetic Intermediate and Building Block

Precursor for Complex Heterocyclic Scaffolds

The inherent reactivity of Ethyl 2-oxo-3-(quinolin-4-yl)propanoate allows it to be a precursor for a wide array of more complex heterocyclic systems. The keto-ester functionality can participate in various cyclization and condensation reactions to build new rings onto the existing quinoline (B57606) framework.

While this compound is itself a quinoline derivative, its side chain offers opportunities for further annulation to create more complex or substituted quinolone and dihydroquinolone systems. Quinolones, specifically 4-quinolones, are a major class of compounds with a rich history in medicinal chemistry, including the renowned fluoroquinolone antimicrobials. mdpi.comnih.gov Synthetic strategies often employ β-keto amides or β-keto esters as key precursors that cyclize with aniline (B41778) derivatives to form the quinolone core. mdpi.comnih.gov

The propanoate chain in this compound can be chemically modified—for instance, through reduction, oxidation, or addition reactions—to generate intermediates that can undergo subsequent intramolecular cyclization onto the quinoline ring, leading to polycyclic quinolone structures. Furthermore, silver-catalyzed reactions involving intermolecular radical addition-cyclization have been shown to produce quinolin-2-ones and 3,4-dihydroquinolin-2-ones, highlighting the potential for the side chain to participate in ring-forming processes under appropriate catalytic conditions. cdnsciencepub.com

The 1,2-dicarbonyl motif within this compound is a classical precursor for the synthesis of various other nitrogen-containing heterocycles through condensation reactions.

Pyrazoles/Pyrazolones: The reaction of β-keto esters with hydrazine (B178648) and its derivatives is a traditional and efficient method for synthesizing pyrazolones. cdnsciencepub.com Similarly, α-keto esters readily react with hydrazines, first forming hydrazones which then cyclize to produce substituted pyrazolones. acs.orgnih.gov By reacting this compound with hydrazine or substituted hydrazines, it is possible to construct 4-(quinolin-4-ylmethyl)-5-pyrazolone derivatives, thereby tethering the quinoline scaffold to a new heterocyclic ring system.

Pyrimidines: Substituted pyrimidines can be synthesized by condensing β-keto esters with amidines. nih.govorganic-chemistry.org This reaction involves the formation of a new six-membered ring. Given the similar reactivity of the dicarbonyl unit, this compound can serve as the three-carbon component in a condensation reaction with various amidines to yield a library of 2-substituted-4-hydroxy-6-(quinolin-4-ylmethyl)pyrimidines. nih.govacs.org

Quinazolinones: In a similar vein, α-keto acids (readily accessible from the hydrolysis of the corresponding ester) are known to react with 2-aminobenzamides under catalyst-free conditions to produce 2-substituted quinazolinones. acs.orgresearchgate.net This transformation demonstrates the potential of the title compound, following hydrolysis, to act as a synthon for building even more complex fused heterocyclic systems like quinazolinones. nih.govnih.govrsc.org

The development of synthetic routes to spirocycles—compounds containing two rings connected by a single common atom—is a significant area of organic synthesis, as this motif is present in numerous natural products and pharmaceutical agents. nih.govnih.gov The ketone functionality of this compound is a key handle for constructing such architectures.

A prominent strategy for spirocycle synthesis involves the reaction of ketones with isatins (indoline-2,3-diones). mdpi.comekb.egnih.govijrrjournal.com For example, a multicomponent reaction involving an isatin, an amino acid, and a dipolarophile can generate a spirooxindole-pyrrolidine system. ekb.eg It is plausible that this compound could participate in similar reactions, such as an aldol-type condensation with isatin, to generate spiro[indoline-3,3'-quinoline] derivatives, a class of compounds with potential biological activity. Furthermore, multi-step solid-phase syntheses have been developed where α-amino esters are converted into spirohydantoins and spiro-2,5-diketopiperazines, indicating that the keto-ester functionality can be elaborated into intermediates suitable for spirocyclization. organic-chemistry.org

The synthesis of polycyclic architectures can also be achieved. For example, related 3-(quinolin-3-yl)-3-oxopropanoic acids have been shown to undergo condensation and cyclization reactions to form pyrano[3,2-c]quinolinone systems, which are fused, multi-ring structures. youtube.com This demonstrates the potential for the keto-acid/ester side chain to participate in intramolecular reactions to build additional rings onto the parent quinoline scaffold.

Role in Combinatorial Library Synthesis and Scaffold Diversification

Combinatorial chemistry aims to rapidly generate large numbers of structurally diverse molecules for screening in drug discovery and materials science. nih.gov this compound is an ideal starting point for creating a combinatorial library based on the privileged quinoline scaffold due to its multiple, orthogonally reactive functional groups.

The chemical reactivity of the ketone, the ester, and the adjacent methylene (B1212753) group provides several handles for diversification. A library of analogues can be generated from this single building block through a series of straightforward chemical transformations. For instance, studies on a related isomer, ethyl 3-[2-oxoquinolin-1(2H)-yl]propanoate, have shown that the ester can be converted to a hydrazide, which is then used as a building block to create N-hydroxyl propanamides, oxadiazoles, and thiosemicarbazides. cdnsciencepub.com

Applying this logic to this compound, the following transformations can be envisioned to create a diverse library:

Ester Modification: Hydrolysis to the corresponding carboxylic acid, or reaction with hydrazine to form the propanehydrazide. This hydrazide can be further reacted with various electrophiles to generate a wide range of derivatives. cdnsciencepub.com

Ketone Modification: Reduction to the corresponding secondary alcohol, or condensation with various amines or hydrazines to form imines or hydrazones.

Methylene Group Modification: The active methylene group positioned between the ketone and the quinoline ring can be deprotonated and reacted with a variety of electrophiles, such as alkyl halides or acyl chlorides, to introduce further diversity at this position.

The introduction of chirality is a critical aspect of modern drug design. This compound offers two primary sites for the stereoselective introduction of chiral centers: the ketone carbon (C2) and the methylene carbon (C3).

Stereoselective Ketone Reduction: The asymmetric reduction of ketones is a powerful method for producing chiral alcohols. Biocatalysis, in particular, has emerged as a highly efficient and selective method. Short-chain dehydrogenase/reductase (SDR) enzymes, or ketoreductases (KREDs), are known to reduce β- and α-keto esters with high enantioselectivity. For example, the stereoselective bioreduction of ethyl 3-oxo-3-(2-thienyl)propanoate, a close analogue of the title compound, using the reductase ChKRED12 yields the corresponding (S)-hydroxy ester with excellent stereoselectivity (>99% enantiomeric excess). acs.orgijrrjournal.com Applying such a biocatalytic system to this compound would provide access to the enantiopure ethyl 2-hydroxy-3-(quinolin-4-yl)propanoate, a valuable chiral building block.

Asymmetric C-C Bond Formation: The α-keto ester motif can participate in various catalytic asymmetric transformations. For instance, asymmetric aldol (B89426) reactions between β,γ-unsaturated α-ketoesters and ketones, catalyzed by chiral thioureas, can generate chiral tertiary alcohols with high enantioselectivity. Similarly, the enolate of this compound could be engaged in asymmetric alkylation or other C-C bond-forming reactions using chiral catalysts to install a new stereocenter at the C3 position. These methods allow for the precise control of stereochemistry, which is essential for developing potent and selective biologically active molecules.

Potential in Advanced Materials Chemistry

The inherent properties of the quinoline ring system, such as its aromaticity, electron-rich nature, and ability to participate in π-π stacking interactions, make it an attractive component for the design of advanced materials. These characteristics are foundational to the potential applications of "this compound" in this domain.

Although no specific polymers derived directly from "this compound" as a monomer are reported, the structural features of the compound suggest its theoretical applicability in polymer chemistry. The ester and keto functionalities could potentially be modified to introduce polymerizable groups. For instance, the ester could be hydrolyzed to a carboxylic acid, which could then be used in condensation polymerizations to form polyesters or polyamides.

Furthermore, the quinoline ring itself can be a critical component of a polymer's backbone or side chain, imparting desirable thermal, mechanical, and electronic properties. Research on other quinoline derivatives has demonstrated their successful incorporation into polymers for various applications. While direct polymerization of "this compound" has not been described, its structural similarity to other polymer precursors containing quinoline moieties indicates its potential in this area.

A crystallographic study of a tautomeric form, (Z)-Ethyl 2-oxo-3-(1,2-dihydroquinolin-2-ylidene)propanoate, reveals the molecule's three-dimensional structure and intermolecular interactions, such as hydrogen bonding and π-π stacking. These interactions are crucial in determining the packing and properties of any resulting polymeric materials.

The quinoline moiety is well-known for its role in the development of optoelectronic materials and as a ligand in coordination chemistry. Quinoline-based compounds are often fluorescent and can be used in the design of organic light-emitting diodes (OLEDs) and sensors. The extended π-system of the quinoline ring in "this compound" suggests it may possess interesting photophysical properties that could be exploited in optoelectronic devices.

In the realm of coordination chemistry, the nitrogen atom of the quinoline ring and the oxygen atoms of the keto and ester groups present potential coordination sites for metal ions. The formation of metal complexes with such ligands can lead to materials with novel magnetic, catalytic, or photoluminescent properties. While specific complexes of "this compound" are not detailed in the literature, the vast body of research on quinoline-based ligands supports its potential utility in this field. For instance, studies on other quinoline derivatives have shown their ability to form stable complexes with a variety of metals.

The synthesis of substituted ethyl 2-(quinolin-4-yl)propanoates has been reported, and these compounds have been investigated for their biological activity. This indicates that the core structure is synthetically accessible and can be modified, which is a prerequisite for its development as a versatile ligand or a component in functional materials.

Theoretical and Computational Investigations of Ethyl 2 Oxo 3 Quinolin 4 Yl Propanoate

Electronic Structure and Molecular Orbital Analysis

The electronic properties of Ethyl 2-oxo-3-(quinolin-4-yl)propanoate are governed by the interplay between the electron-withdrawing quinoline (B57606) ring and the reactive β-keto ester moiety. Computational methods are invaluable for elucidating these characteristics.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to predict the molecular geometry and electronic properties of molecules. For a molecule like this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-31G*, would be employed to determine its most stable three-dimensional structure. ijpras.com

These calculations would optimize bond lengths, bond angles, and dihedral angles. For instance, in related quinoline derivatives, calculated bond lengths such as N1-C2, C2-C3, and C3-C4 have been compared with experimental values to validate the computational model. ijpras.com It is expected that the quinoline ring would be largely planar, with the propanoate chain adopting a specific conformation to minimize steric hindrance. The presence of substituents on the quinoline ring can slightly alter these geometric parameters. ijpras.com

Table 1: Predicted Ground State Properties from DFT Calculations

PropertyPredicted Value/Characteristic
Molecular Geometry Largely planar quinoline ring with an optimized propanoate chain conformation.
Symmetry Likely to possess low symmetry (C1 or Cs) depending on the orientation of the flexible ethyl ester group. ijpras.com
Dipole Moment A significant dipole moment is expected due to the presence of electronegative nitrogen and oxygen atoms.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. rsc.org

For this compound, the HOMO is likely to be located on the electron-rich regions of the quinoline ring, while the LUMO would be centered on the electron-deficient β-dicarbonyl system. A smaller HOMO-LUMO gap would suggest higher reactivity, making the molecule more susceptible to nucleophilic attack at the carbonyl carbons. In studies of similar quinoline derivatives, a smaller energy gap is associated with increased polarization and a higher propensity for electronic charge transfer. rsc.org

Table 2: Predicted Frontier Molecular Orbital (FMO) Properties

Molecular OrbitalPredicted Location of Electron DensityImplication for Reactivity
HOMO Primarily on the quinoline ring system.Site for electrophilic attack.
LUMO Concentrated on the β-keto ester moiety (C=O groups).Site for nucleophilic attack.
HOMO-LUMO Gap (ΔE) Expected to be moderately small, indicating a reactive molecule.Facilitates chemical reactions. rsc.org

Charge Distribution and Electrostatic Potential Surfaces

The molecular electrostatic potential (MEP) surface is a visual representation of the charge distribution within a molecule. It helps to identify electrophilic and nucleophilic sites. For this compound, the MEP surface would show negative potential (red/yellow regions) around the electronegative oxygen atoms of the carbonyl and ester groups, as well as the nitrogen atom of the quinoline ring. These are the sites most susceptible to electrophilic attack.

Conversely, positive potential (blue regions) would be located around the hydrogen atoms and parts of the carbon framework, indicating regions prone to nucleophilic attack. The analysis of MEP surfaces in related heterocyclic compounds has been instrumental in predicting intermolecular interactions.

Conformational Analysis and Tautomerism Studies

The flexibility of the propanoate side chain and the presence of the β-dicarbonyl group introduce the possibilities of different conformations and tautomeric forms for this compound.

Investigation of Keto-Enol Tautomerism Equilibrium

β-keto esters like this compound can exist in equilibrium between their keto and enol forms. researchgate.net The stability of these tautomers is influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding. orientjchem.org

Keto Form: The standard structure with two carbonyl groups.

Enol Form: Characterized by a hydroxyl group and a carbon-carbon double bond, which can be stabilized by the formation of a six-membered ring through intramolecular hydrogen bonding between the enolic hydroxyl and the ester carbonyl oxygen.

Studies on related 4-ketomethylquinolines have shown that while simple derivatives exist predominantly in the keto form, quinoline pyruvates (structurally similar to the title compound) are found exclusively or substantially in the more stable enol form. researchgate.net The solvent can also play a significant role; polar solvents may favor the keto form, whereas non-polar solvents can stabilize the enol form through intramolecular hydrogen bonding. orientjchem.org

Table 3: Keto-Enol Tautomers of this compound

Tautomeric FormKey Structural FeaturesPredicted Stability
Keto Two C=O groups at positions 2 and 3 of the propanoate chain.Generally less stable in non-polar solvents.
Enol C=C double bond and an -OH group. Stabilized by intramolecular H-bonding.Likely the more stable form, especially in non-polar environments. researchgate.net

Rotational Barriers and Preferred Conformations of Flexible Moieties

The ethyl ester group and the bond connecting the quinoline ring to the propanoate chain are flexible, allowing for different spatial arrangements or conformations. Computational studies can determine the rotational energy barriers around these single bonds. By calculating the energy at different dihedral angles, a potential energy surface can be generated to identify the most stable, low-energy conformations.

For similar heterocyclic compounds, it has been shown that the orientation of such side chains is a balance between minimizing steric repulsion and maximizing stabilizing electronic interactions. For example, in a related quinoxaline (B1680401) derivative, the ester moiety was found to be oriented at a specific dihedral angle relative to the heterocyclic ring system. nih.gov The preferred conformation of this compound would likely involve a spatial arrangement that reduces steric clash between the ethyl group and the quinoline ring while allowing for favorable electronic conjugation where possible.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry serves as a powerful tool to unravel the intricate details of reaction mechanisms that are often difficult to probe through experimental means alone. For a molecule such as this compound, theoretical studies, primarily employing Density Functional Theory (DFT), can provide profound insights into its formation and reactivity. These investigations help in understanding the energetics and structural evolution of the reacting species along a reaction pathway.

Transition State Characterization for Key Synthetic Steps

The synthesis of quinoline derivatives often involves complex multi-step reactions. purdue.edu For instance, the Doebner reaction, a three-component reaction of an aniline (B41778), an aldehyde, and pyruvic acid, is a common route to quinoline-4-carboxylic acids. purdue.edunih.govresearchgate.net A key aspect of understanding such a reaction is the characterization of its transition states (TS). A transition state represents the highest energy point along the reaction coordinate and is crucial for determining the reaction's feasibility and rate.

Computational chemists use various algorithms to locate and verify transition states on the potential energy surface. For a hypothetical synthesis of this compound, researchers would identify the critical bond-forming and bond-breaking steps. For each of these elementary steps, a transition state structure would be calculated. This involves optimizing the geometry to find a first-order saddle point, which is a maximum in the direction of the reaction coordinate and a minimum in all other degrees of freedom. Frequency calculations are then performed to confirm the nature of the stationary point; a genuine transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov The geometric parameters (bond lengths and angles) of the transition state provide a snapshot of the molecular structure at the peak of the energy barrier.

Reaction Coordinate Analysis and Energy Profile Mapping

Once the reactants, products, and all relevant transition states and intermediates have been located and optimized, a reaction coordinate analysis can be performed to map out the complete energy profile of the reaction. This profile plots the potential energy of the system against the reaction coordinate, which represents the progress of the reaction.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are extensively used to predict and help interpret experimental spectroscopic data. By calculating spectroscopic parameters for a proposed structure and comparing them with experimental spectra, chemists can confirm the identity and purity of a synthesized compound. DFT and its time-dependent extension (TD-DFT) are the workhorses for these types of calculations for organic molecules. nih.govresearchgate.net

Computational NMR Chemical Shift and Coupling Constant Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach within the DFT framework for calculating NMR parameters. researchgate.net

For this compound, a computational study would involve optimizing the molecule's geometry and then performing GIAO calculations. The resulting theoretical chemical shifts are typically correlated with experimental data to confirm assignments of specific protons and carbons in the molecule. While absolute calculated values may differ slightly from experimental ones due to solvent effects and the limitations of the theoretical model, the trends and relative positions of the signals are usually well-reproduced. Such calculations are particularly useful for distinguishing between isomers or for assigning signals in complex regions of the spectrum.

Table 1: Illustrative Example of Predicted vs. Experimental ¹H NMR Chemical Shifts for a Quinoline Derivative (Note: This table is illustrative. Specific experimental or calculated data for this compound is not available in the cited literature.)

ProtonPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
H-28.58.3
H-57.87.6
H-88.18.0
CH₂4.34.2
CH₃1.31.2

Vibrational Frequency Calculations for Infrared and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational frequency calculations based on DFT can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR and Raman spectra. nih.govresearchgate.net These calculations are performed on the optimized geometry of the molecule.

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data. By analyzing the atomic motions associated with each calculated vibrational mode, a definitive assignment of the experimental spectral bands to specific functional groups (e.g., C=O stretch, C-N stretch, aromatic C-H bend) can be made. For this compound, this would allow for the unambiguous identification of vibrations corresponding to the quinoline ring, the keto group, and the ester functionality.

Table 2: Illustrative Example of Calculated Vibrational Frequencies for a Quinoline Derivative (Note: This table is illustrative. Specific experimental or calculated data for this compound is not available in the cited literature.)

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
N-H Stretch350033603350
C=O Stretch (keto)175016801675
C=O Stretch (ester)180017281730
C=C Stretch (aromatic)162015551560

Electronic Absorption Spectra Prediction (UV/Vis)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic excitation energies and oscillator strengths of molecules, which correspond to the absorption maxima (λ_max) in a UV/Vis spectrum. nih.gov These calculations provide insight into the electronic transitions occurring within the molecule, such as π→π* and n→π* transitions.

For this compound, TD-DFT calculations would be performed on the optimized ground-state geometry. The calculations would predict the wavelengths of maximum absorption and the intensity of these absorptions. This information is valuable for understanding the electronic structure of the molecule and for interpreting its photophysical properties. The choice of the functional and basis set, as well as the inclusion of solvent effects through models like the Polarizable Continuum Model (PCM), can significantly impact the accuracy of the predicted spectra. nih.govsemanticscholar.org Comparing the computed spectrum with the experimental one helps to confirm the structure and can also explain observed color or photostability.

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used method for the elucidation of the molecular structure of organic compounds in solution. Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms makes it indispensable.

Principles and Applications of 1D NMR (¹H, ¹³C) for Structural Characterization

One-dimensional (1D) NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, form the foundation of structural analysis.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. The chemical shift (δ) of a proton signal indicates its electronic environment, with electron-withdrawing groups typically shifting signals to a higher frequency (downfield). The integration of the signal corresponds to the number of protons it represents, and the splitting pattern (multiplicity), arising from spin-spin coupling, reveals the number of adjacent protons. For Ethyl 2-oxo-3-(quinolin-4-yl)propanoate, one would expect to observe distinct signals for the aromatic protons of the quinoline (B57606) ring, the methylene (B1212753) and methyl protons of the ethyl ester group, and the methylene protons of the propanoate chain. For instance, in related substituted ethyl 2-(quinolin-4-yl)propanoates, the ethyl group's methyl protons typically appear as a triplet around δ 1.12 ppm, and the methylene protons as a quartet around δ 4.12 ppm. mdpi.com

¹³C NMR Spectroscopy: This method detects the ¹³C isotope of carbon, providing a spectrum where each unique carbon atom in the molecule gives a distinct signal. This allows for a direct count of the number of non-equivalent carbon atoms. The chemical shifts in ¹³C NMR cover a much wider range than in ¹H NMR, providing detailed information about the functional groups present. For the target compound, characteristic signals for the carbonyl carbons of the ketone and ester, the carbons of the quinoline ring, and the aliphatic carbons of the ethyl propanoate moiety would be expected. In similar structures, carbonyl carbons are observed downfield (e.g., δ 173.23 ppm for an ester C=O), while aliphatic carbons appear upfield. mdpi.com

A representative, though not identical, dataset for a related compound, methyl 3-[2-oxoquinolin-1(2H)-yl]propanoate, showcases the type of information obtained from 1D NMR. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for a Related Quinoline Derivative

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
NCH₂ 4.49 (t) 38.2
CH₂CO 2.67 (t) 32.2
OCH₃ 3.61 (s) 51.8
Aromatic CHs 6.57-7.59 (m) 113.7-138.9

Data from the analysis of methyl 3-[2-oxoquinolin-1(2H)-yl]propanoate. nih.gov

Utility of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides a foundational understanding, two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular puzzle by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. Cross-peaks in a COSY spectrum connect signals from protons that are coupled, allowing for the tracing of proton-proton networks within the molecule, such as the ethyl group and the propanoate backbone.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is an excellent tool for definitively assigning carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for piecing together different molecular fragments, for instance, by showing a correlation from the methylene protons of the propanoate chain to the quinoline ring or the carbonyl carbon of the ester.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the other techniques that show through-bond connectivity, NOESY reveals through-space proximity of nuclei. Cross-peaks indicate that two protons are close to each other in space, even if they are not directly connected by a short chain of bonds. This is invaluable for determining stereochemistry and the three-dimensional conformation of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental formula of a molecule. By comparing the experimentally measured accurate mass with the calculated mass for a proposed formula, it is possible to confirm the elemental composition of this compound (C₁₄H₁₃NO₃) with a high degree of confidence. For example, in the analysis of a similar compound, ethyl 2-(7-fluoroquinolin-4-yl)propanoate, HRMS found a mass of 248.1083, which was in close agreement with the calculated mass of 248.1087 for the formula C₁₄H₁₅NO₂F. mdpi.com

Fragmentation Pattern Analysis for Structural Confirmation

In a mass spectrometer, molecules can be induced to break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure and can be used to confirm the identity of the compound. For this compound, characteristic fragments would be expected from the loss of the ethoxy group (-OC₂H₅) from the ester, or the loss of the entire ethyl carboxylate group (-CO₂Et). Analysis of these fragments helps to confirm the presence and connectivity of the different functional groups within the molecule. For instance, a study on a related propanoate derivative showed a base peak in the mass spectrum corresponding to the loss of the carboethoxy group (M−CO₂Et), providing strong evidence for the presence of this moiety. mdpi.com

Table 2: Illustrative Mass Spectrometry Data for a Related Quinoline Propanoate

Fragment Description m/z (Example)
[M]⁺ Molecular Ion 247.2
[M−OC₂H₅] Loss of ethoxy group 202.2

Data derived from the analysis of ethyl 2-(7-fluoroquinolin-4-yl)propanoate. mdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. It is particularly useful for identifying the functional groups present in a sample. For this compound, IR spectroscopy would be expected to show characteristic absorption bands for the C=O stretching vibrations of the ketone and the ester groups. These typically appear in the region of 1650-1750 cm⁻¹. The C-O stretching of the ester and the various C-H and C=C/C=N vibrations of the quinoline ring would also be observable. In a related substituted ethyl 2-(quinolin-4-yl)propanoate, a strong absorption band was observed at 1731 cm⁻¹, which is characteristic of the ester carbonyl group. mdpi.com

Table 3: Compound Names Mentioned

Compound Name
This compound
Ethyl 2-(7-fluoroquinolin-4-yl)propanoate

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups present in this compound. The IR spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to the vibrational frequencies of its constituent bonds.

The structure of this compound contains several key functional groups whose characteristic vibrations can be identified in the IR spectrum:

Quinoline Ring: The quinoline moiety gives rise to a complex series of absorptions. Aromatic C–H stretching vibrations are typically observed in the 3100–3000 cm⁻¹ region. mdpi.com The C=C and C=N stretching vibrations within the heterocyclic aromatic ring system produce a series of sharp bands in the 1630–1430 cm⁻¹ range. astrochem.orgresearchgate.net Out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern on the aromatic rings, appear in the 900–700 cm⁻¹ region. astrochem.org

Keto-Ester Moiety: The side chain contains two carbonyl groups: a ketone (C=O) and an ester (C=O). The stretching vibration for the α-keto group is expected to appear in the region of 1725-1705 cm⁻¹. The ester carbonyl stretch typically occurs at a higher frequency, around 1750-1735 cm⁻¹. semanticscholar.org For similar quinoline derivatives, strong C=O stretching bands have been reported around 1728-1731 cm⁻¹. semanticscholar.org The C-O stretching vibrations associated with the ester group are expected in the 1300–1200 cm⁻¹ range. mdpi.com

A tautomeric form, (Z)-Ethyl 2-oxo-3-(1,2-dihydroquinolin-2-ylidene)propanoate, has been studied, which exists as an enaminone. nih.gov In this form, intramolecular N-H···O hydrogen bonding is present. nih.govnih.gov This would be expected to shift the N-H stretching vibration to a lower wavenumber and broaden the peak, while also lowering the frequency of the hydrogen-bonded carbonyl group.

Table 1: Characteristic Infrared Absorption Frequencies for this compound Functional Groups.
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Reference
Aromatic C-H (Quinoline)Stretching3100 - 3000 mdpi.com
C=C, C=N (Quinoline Ring)Stretching1630 - 1430 astrochem.orgresearchgate.net
Ketone C=OStretching1725 - 1705 semanticscholar.org
Ester C=OStretching1750 - 1735 semanticscholar.org
Ester C-OStretching1300 - 1200 mdpi.com
Aromatic C-H (Quinoline)Out-of-plane Bending900 - 700 astrochem.org

Raman Spectroscopy Applications in Solid-State Analysis

Raman spectroscopy serves as a complementary technique to IR spectroscopy, offering distinct advantages for the solid-state analysis of this compound. Due to their highly symmetric molecular structures and chromophoric groups, quinoline derivatives typically produce intense Raman signals. researchgate.net This technique is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for characterizing the aromatic quinoline core.

Key applications in solid-state analysis include:

Polymorph Identification: Raman spectroscopy can effectively distinguish between different crystalline forms (polymorphs) of the compound, as subtle changes in the crystal lattice result in detectable shifts in the Raman spectrum.

Structural Characterization: The vibrational spectra of substituted quinolones have been experimentally recorded and theoretically analyzed. researchgate.net The protonation at the nitrogen position can cause dramatic changes in the Raman bands, particularly in the 1650-1500 cm⁻¹ region, which can serve as marker bands. researchgate.net For related quinoline derivatives, characteristic marker bands have been identified, such as a δ(OH) mode around 1580 cm⁻¹ for quinolin-8-ol. researchgate.net For this compound, the symmetric vibrations of the quinoline ring would be prominent.

Non-destructive Analysis: As a non-destructive technique that requires minimal sample preparation, Raman spectroscopy is ideal for analyzing the final solid product without altering its form. mdpi.com

While a specific Raman spectrum for this compound is not detailed in the literature, analysis of related structures suggests that the regions corresponding to ring breathing modes of the quinoline system and vibrations of the carbonyl groups would be of significant analytical interest. researchgate.netresearchgate.net

X-ray Crystallography

X-ray crystallography provides the most definitive structural information for a crystalline solid, offering precise atomic coordinates in three-dimensional space.

Single-Crystal X-ray Diffraction for Definitive Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction is the gold standard for unambiguously determining molecular structure. A detailed crystallographic study has been performed on a closely related tautomer, (Z)-Ethyl 2-oxo-3-(1,2-dihydroquinolin-2-ylidene)propanoate, which provides critical insight into the molecular geometry and packing. nih.govnih.gov

The study revealed that the compound crystallizes in the monoclinic system with the space group P2₁/c. nih.gov The asymmetric unit contains two independent molecules, which both adopt a Z configuration around the central C=C double bond. nih.govnih.gov The bond distances and angles were found to be within normal ranges. nih.gov This analysis confirms the atom connectivity and the stereochemistry of the side chain relative to the quinoline ring system.

Table 2: Crystal Data and Structure Refinement for (Z)-Ethyl 2-oxo-3-(1,2-dihydroquinolin-2-ylidene)propanoate. nih.gov
ParameterValue
Chemical formulaC₁₄H₁₃NO₃
Formula weight243.25
Temperature173 K
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)7.8367 (3)
b (Å)11.9726 (6)
c (Å)25.3156 (13)
β (°)99.019 (3)
Volume (ų)2345.89 (19)
Z8
Final R indices [I > 2σ(I)]R1 = 0.050
R indices (all data)wR2 = 0.124

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The crystal packing and stability of the solid-state structure are governed by a network of non-covalent intermolecular interactions. The X-ray diffraction study of the tautomer (Z)-Ethyl 2-oxo-3-(1,2-dihydroquinolin-2-ylidene)propanoate provides a detailed picture of these forces. nih.gov

Hydrogen Bonding: The structure features both intramolecular and intermolecular hydrogen bonds. A strong intramolecular N—H···O hydrogen bond is observed, creating a stable six-membered ring motif known as an S(6) graph set. nih.govnih.gov In addition, weak intermolecular C—H···O interactions are present, linking the molecules into a larger assembly. nih.gov

π–π Stacking: The planar quinoline rings participate in π–π stacking interactions, which are crucial for stabilizing the crystal structure. These interactions occur with centroid-centroid distances measured between approximately 3.70 Å and 3.74 Å. nih.govnih.gov

Table 3: Hydrogen Bond Geometry for (Z)-Ethyl 2-oxo-3-(1,2-dihydroquinolin-2-ylidene)propanoate. nih.gov
D—H···Ad(H···A) (Å)d(D···A) (Å)∠(DHA) (°)
N1—H1···O121.78 (2)2.582 (2)144 (2)
N1A—H1A···O12A1.87 (2)2.633 (2)141 (2)
C7—H7···O13A2.503.203 (3)131
C8—H8···O12A2.513.456 (3)172

Chromatographic Techniques for Separation and Purity

Chromatographic methods are indispensable for the purification of this compound and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of pharmaceutical compounds and for quantifying impurities. A reversed-phase HPLC (RP-HPLC) method would be the standard approach for analyzing this compound.

While a specific, validated HPLC method for this exact compound is not published, a typical method can be outlined based on procedures for similar aromatic and heterocyclic compounds. pensoft.netsymbiosisonlinepublishing.com

Stationary Phase: A C18 (octadecylsilyl) column is the most common choice for reversed-phase separation of moderately polar compounds. pensoft.net

Mobile Phase: The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). pensoft.net A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the separation of the main compound from any closely related impurities or starting materials.

Detection: A UV/VIS detector would be used for detection, as the quinoline ring is a strong chromophore. pensoft.net The detection wavelength would be set at one of the absorption maxima of the compound to ensure high sensitivity.

Validation: A validated method would demonstrate specificity, linearity, accuracy, precision, and robustness according to ICH guidelines, ensuring that it is suitable for its intended purpose of purity assessment. pensoft.netsymbiosisonlinepublishing.com The method would be used to separate the target compound from any process-related impurities, such as unreacted starting materials or side-products formed during synthesis. pensoft.net

Table 4: Representative RP-HPLC Parameters for Analysis of Quinoline Derivatives.
ParameterTypical ConditionReference
ColumnC18, e.g., 250 mm x 4.6 mm, 5 µm symbiosisonlinepublishing.com
Mobile Phase AAqueous Buffer (e.g., 0.02M Phosphate Buffer, pH 3.0) pensoft.netsymbiosisonlinepublishing.com
Mobile Phase BAcetonitrile or Methanol pensoft.netsymbiosisonlinepublishing.com
Elution ModeIsocratic or Gradient pensoft.netsymbiosisonlinepublishing.com
Flow Rate~1.0 mL/min pensoft.net
Column TemperatureAmbient or controlled (e.g., 30 °C) pensoft.net
DetectionUV/VIS at an absorption maximum (e.g., 225 nm) pensoft.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. While this compound itself may have limited volatility due to its molecular weight and polar functional groups, GC-MS analysis can be effectively employed through the analysis of its more volatile derivatives. This approach is particularly useful for impurity profiling and for the identification of byproducts from its synthesis.

Derivatization:

To enhance volatility, derivatization of the keto-ester functionality is a common strategy. For instance, the ketone group can be reduced to a hydroxyl group, which is then silylated to form a trimethylsilyl (B98337) (TMS) ether. This process significantly reduces the polarity and increases the volatility of the molecule, making it amenable to GC-MS analysis.

Hypothetical GC-MS Parameters:

ParameterValue/Description
Column A non-polar or medium-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is often suitable for the separation of a wide range of derivatized compounds.
Injector Temperature Typically set around 250-280 °C to ensure rapid volatilization of the sample without thermal degradation.
Oven Program A temperature gradient is employed to ensure good separation of compounds with different boiling points. A typical program might start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.
Carrier Gas Helium is the most commonly used carrier gas, with a constant flow rate of approximately 1 mL/min.
MS Detector The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV. The mass range scanned would be tailored to the expected molecular weights of the derivatives and potential fragments.

Data Interpretation:

The resulting mass spectra would provide crucial information for structural elucidation. The molecular ion peak of the derivatized compound would confirm its molecular weight. The fragmentation pattern, which is characteristic of the molecule's structure, would reveal the presence of the quinoline core and the modified side chain. For instance, characteristic fragments for the quinoline ring system are often observed at m/z 129 and 102. By comparing the obtained mass spectra with spectral libraries or by manual interpretation, the structure of the derivative and, by extension, the original analyte can be confirmed.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions, screening for optimal reaction conditions, and assessing the purity of products. mdpi.comyoutube.comresearchgate.net In the synthesis of this compound, TLC is an ideal tool to track the consumption of starting materials and the formation of the product.

General TLC Protocol:

The synthesis of quinoline derivatives is frequently monitored by TLC. acs.orgresearchgate.netnih.govijpsr.com A typical TLC analysis for a reaction producing a quinoline-based compound would involve the following steps:

Plate Selection: Standard silica (B1680970) gel 60 F254 plates are commonly used as the stationary phase due to their versatility in separating a wide range of organic compounds. mdpi.comacs.org

Sample Application: A dilute solution of the reaction mixture is spotted onto the baseline of the TLC plate alongside spots of the starting materials and, if available, a pure sample of the product for comparison.

Mobile Phase (Eluent) Selection: The choice of the mobile phase is critical for achieving good separation. A mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. The polarity of the eluent is adjusted to obtain an optimal Rf value (retardation factor) for the product, ideally between 0.3 and 0.5. For quinoline derivatives, various solvent systems have been employed, and a suitable starting point could be a mixture of petroleum ether and ethyl acetate. nih.gov

Development: The TLC plate is placed in a developing chamber containing the mobile phase, ensuring that the baseline is above the solvent level. The solvent moves up the plate by capillary action, separating the components of the spotted mixture.

Visualization: After the solvent front has reached a sufficient height, the plate is removed, and the solvent front is marked. The separated spots can be visualized under UV light (at 254 nm), as the quinoline ring is UV-active. mdpi.com Alternatively, staining with agents like potassium permanganate (B83412) or iodine can be used to visualize the spots. mdpi.com

Interpreting TLC Results for Reaction Monitoring:

By comparing the spots of the reaction mixture with those of the starting materials and the product, the progress of the reaction can be qualitatively assessed. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot for the product will become more prominent. The appearance of new spots may indicate the formation of byproducts. The reaction is considered complete when the spot of the limiting reactant is no longer visible.

Hypothetical TLC Data for Synthesis of this compound:

CompoundRf Value (Hypothetical)Visualization
Starting Material 1 (e.g., a 4-substituted quinoline)0.7UV (254 nm)
Starting Material 2 (e.g., diethyl oxalate)0.5Staining (e.g., permanganate)
This compound (Product)0.4UV (254 nm)

Note: The Rf values are hypothetical and would depend on the specific TLC conditions (stationary phase, mobile phase composition, temperature).

The difference in polarity between the reactants and the product allows for their separation on the TLC plate. The product, with its keto-ester functionality, is expected to be more polar than a simple substituted quinoline, thus having a lower Rf value.

Emerging Research Frontiers and Future Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of quinoline (B57606) derivatives is a well-established area of organic chemistry. nih.gov However, the development of more efficient and environmentally benign methods for the preparation of ethyl 2-oxo-3-(quinolin-4-yl)propanoate and its analogues remains a key research objective. Traditional methods for constructing the quinoline core, such as the Gould-Jacobs reaction, often require harsh conditions, including high temperatures and the use of strong acids or bases. mdpi.com Future research will likely focus on the following areas:

Catalytic C-H Activation: Direct functionalization of the quinoline core at the C-4 position through C-H activation would represent a highly atom-economical approach, avoiding the need for pre-functionalized starting materials.

Flow Chemistry: The use of microreactor technology can offer significant advantages in terms of safety, efficiency, and scalability for key synthetic steps. Continuous flow processes can allow for precise control over reaction parameters, potentially leading to higher yields and purities.

Biocatalysis: The employment of enzymes for the synthesis or modification of this compound could offer a highly selective and sustainable alternative to traditional chemical methods.

A significant advancement has been the synthesis of substituted 4-hydroxyquinolines from anilines and diethyl 2-(ethoxymethylene)malonate through the Gould-Jacobs reaction. mdpi.com This involves the cyclization of an intermediate anilinomethylenemalonate, followed by hydrolysis and decarboxylation. mdpi.com The resulting 4-hydroxyquinolines can then be converted to 4-chloroquinolines using phosphorus oxychloride. mdpi.com These 4-chloroquinolines can subsequently react with diethyl sodiomethylmalonate in dimethylformamide (DMF) to produce substituted ethyl 2-(quinolin-4-yl)propanoates. mdpi.com

Synthetic Step Reagents and Conditions Product Reference
Gould-Jacobs ReactionAnilines, Diethyl 2-(ethoxymethylene)malonateSubstituted 4-hydroxyquinolines mdpi.com
Chlorination4-hydroxyquinolines, Phosphorus oxychloride4-chloroquinolines mdpi.com
Propanoate addition4-chloroquinolines, Diethyl sodiomethylmalonate, DMFSubstituted ethyl 2-(quinolin-4-yl)propanoates mdpi.com

Exploration of Undiscovered Reactivity Modes and Chemical Transformations

The chemical structure of this compound, featuring an α-keto ester and a quinoline ring, suggests a rich and varied reactivity profile that is yet to be fully explored. The quinoline nitrogen is basic and can be protonated or alkylated, while the α-keto ester moiety provides multiple reactive sites for nucleophilic and electrophilic attack.

Future research in this area could focus on:

Multicomponent Reactions: The development of novel multicomponent reactions involving this compound as a key building block could lead to the rapid and efficient synthesis of complex heterocyclic systems.

Asymmetric Transformations: The presence of a prochiral center at the carbon atom bearing the ester group opens up possibilities for the development of enantioselective transformations, leading to the synthesis of chiral, non-racemic derivatives with potentially unique biological activities.

Photoredox Catalysis: The quinoline moiety can participate in photoredox catalytic cycles, enabling novel transformations under mild conditions. Investigating the photochemical properties of this compound could unveil new synthetic pathways.

The reactivity of similar quinolinone systems has been investigated, providing insights into potential transformations. For example, the reaction of a related ethyl 4-(1-ethyl-1,2-dihydro-4-hydroxy-2-oxoquinolin-3-yl)-2,4-dioxobutanoate with various nucleophiles has been shown to produce a variety of heterocyclic systems. dergipark.org.tr

Integration into Novel Catalytic Systems

The quinoline scaffold is a well-known ligand in coordination chemistry and catalysis. The nitrogen atom of the quinoline ring in this compound can act as a coordinating site for metal ions, making it a potential candidate for the development of novel catalysts.

Potential research directions include:

Asymmetric Catalysis: Chiral derivatives of this compound could be designed and synthesized to serve as ligands in asymmetric catalysis, enabling the enantioselective synthesis of valuable chemical compounds.

Organocatalysis: The quinoline nitrogen can also function as a basic site in organocatalysis, promoting a variety of organic transformations.

Hybrid Catalysts: The combination of the quinoline moiety with other functional groups could lead to the development of hybrid catalysts with unique reactivity and selectivity.

Advanced Computational Design and Prediction of Novel Chemical Derivatives

Computational chemistry and molecular modeling are powerful tools for the rational design and prediction of the properties of new molecules. In the context of this compound, computational methods can be employed to:

Predict Reactivity: Density Functional Theory (DFT) calculations can be used to predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new chemical reactions.

Design Novel Derivatives: In silico screening of virtual libraries of derivatives of this compound can help identify candidates with desired properties, such as enhanced catalytic activity or specific binding affinities to biological targets.

Elucidate Reaction Mechanisms: Computational studies can provide detailed insights into the mechanisms of reactions involving this compound, facilitating the optimization of reaction conditions.

Theoretical DFT calculations have been used to predict the site of alkylation in the chemoselective reactions of heterocyclic amides, which can be relevant for understanding the reactivity of the quinoline core. nih.gov

Role in Advanced Materials Development (e.g., organic electronics, functional polymers)

The planar and aromatic nature of the quinoline ring system, combined with the functional handles provided by the ester and keto groups, makes this compound an interesting building block for the development of advanced materials.

Future research could explore its application in:

Organic Electronics: Quinoline-containing molecules have shown promise in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of this compound and its derivatives could be tuned through chemical modification to optimize their performance in such devices.

Functional Polymers: The incorporation of this compound as a monomer into polymer chains could lead to the development of functional polymers with interesting optical, electronic, or self-assembly properties.

Sensors: The quinoline nitrogen can interact with metal ions and other analytes, suggesting the potential for developing fluorescent or colorimetric sensors based on this scaffold.

While direct studies on the material applications of this compound are limited, the versatile chemistry of the quinoline core suggests a wide range of possibilities for creating novel materials with tailored properties.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-oxo-3-(quinolin-4-yl)propanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-oxo-3-(quinolin-4-yl)propanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.